2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
Description
2,3-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted benzoyl group linked via an amide bond to a 5-(4-methoxyphenyl)isoxazole-3-methyl moiety.
Properties
IUPAC Name |
2,3-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-9-7-13(8-10-15)18-11-14(22-27-18)12-21-20(23)16-5-4-6-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHBMHDLSNMMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 368.4 g/mol. Its structure features a benzamide core substituted with methoxy groups and an isoxazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 953209-11-5 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing isoxazole rings have been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in tumor growth. In particular, it has been noted that benzamide derivatives can act as RET kinase inhibitors, leading to reduced cell viability in cancer models .
- Case Study : A study evaluated the effects of similar benzamide derivatives on the MCF7 breast cancer cell line, reporting IC50 values in the micromolar range, indicating moderate potency against cancer cell proliferation .
Antiviral Activity
Emerging evidence suggests that compounds with similar structural features may also possess antiviral properties. Heterocyclic compounds like isoxazoles have been explored for their ability to inhibit viral replication.
- Research Findings : Compounds exhibiting antiviral activity were found to disrupt viral entry or replication processes in vitro. For example, certain isoxazole derivatives demonstrated efficacy against HIV and other viral pathogens at low micromolar concentrations .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure Feature | Anticancer Activity (IC50 µM) |
|---|---|---|
| 3-Acetoxy-2-methyl-N-(phenyl)benzamide | Benzamide with acetoxy group | 15 |
| 4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole)benzamide | Benzamide with oxadiazole | 10 |
| This compound | Benzamide with isoxazole | TBD |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it showed promising results in inhibiting the growth of colorectal cancer cells (HCT116) with IC50 values indicating its potency compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against a range of bacterial and fungal strains. In vitro studies revealed that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antimicrobial agents, suggesting its potential as a new therapeutic candidate in treating infections .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where inflammation and oxidative stress play critical roles. Studies indicate that derivatives of this compound could inhibit key enzymes involved in neurodegeneration, thereby offering a multi-target approach for treatment .
Case Study 1: Anticancer Efficacy
A study conducted on various synthesized derivatives of benzamides showed that compounds with similar structures to this compound exhibited potent anticancer activity against HCT116 cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of isoxazole derivatives, this compound was tested against several microbial strains. The findings demonstrated significant inhibition of growth in both bacterial and fungal species, suggesting its utility as a broad-spectrum antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6, )
- Structure : Benzamide linked to a thiadiazole-isoxazole hybrid scaffold.
- Key Differences :
- Replaces the 2,3-dimethoxybenzamide group with a simple benzamide.
- Incorporates a thiadiazole ring instead of a methylene-linked isoxazole.
- Synthesis: Synthesized via hydroxylamine hydrochloride and potassium carbonate in ethanol (70% yield, mp 160°C) .
- Properties: Molecular weight: 348.39 g/mol. IR: C=O stretch at 1606 cm⁻¹. Biological relevance: Not explicitly stated, but thiadiazole moieties are often associated with antimicrobial or anticancer activity.
The thiadiazole ring introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions in biological systems.
N-(3-Hydroxypropyl)-N-Methyl-4-[(5-Methyl-3-Phenylisoxazol-4-yl)Methoxy]Benzamide (36a, )
- Structure : Methoxybenzamide linked to a 5-methyl-3-phenylisoxazole via an ether bond.
- Key Differences: Uses a single methoxy group on the benzamide (vs. 2,3-dimethoxy in the target). Features a hydroxypropyl-methylamino group instead of a methylene linker.
- Synthesis : Prepared via HBTU/DIPEA-mediated coupling (77% yield) .
- Properties: Molecular weight: ~380 g/mol (estimated). Functional groups: Hydroxypropyl and methylamino groups may enhance solubility.
Comparison Insight : The hydroxypropyl group in 36a likely improves aqueous solubility compared to the target compound’s hydrophobic 2,3-dimethoxy and 4-methoxyphenyl substituents. This structural variation could influence pharmacokinetic profiles.
3-Methoxy-N-(5-Methyl-3-Isoxazolyl)Benzamide ()
- Structure: Monomethoxybenzamide linked to a 5-methylisoxazole.
- Key Differences :
- Lacks the 4-methoxyphenyl substituent on the isoxazole.
- Only one methoxy group on the benzamide.
- Properties: Molecular weight: 232.24 g/mol. Spectral Not provided, but simpler structure suggests lower complexity in NMR/IR profiles compared to the target compound .
Comparison Insight : The reduced methoxy substitution in this analog may limit its binding affinity to targets requiring bulky or electron-rich aromatic interactions, such as enzyme active sites.
LMM5 (4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide, )
- Structure : Oxadiazole-based benzamide with a sulfamoyl group and 4-methoxyphenyl substitution.
- Key Differences :
- Replaces the isoxazole ring with a 1,3,4-oxadiazole.
- Incorporates a sulfamoyl group absent in the target compound.
- Biological Activity : Antifungal agent against C. albicans via thioredoxin reductase inhibition .
Comparison Insight: The oxadiazole ring in LMM5 may confer greater metabolic stability compared to isoxazole-containing compounds.
[18F]Fallypride ()
- Structure : Fluorinated benzamide with a pyrrolidinylmethyl group and propyl linker.
- Key Differences :
- Contains a radioactive fluorine atom for PET imaging.
- Lacks methoxy groups on the benzamide.
- Application : Dopamine D2/D3 receptor imaging in neurology .
Comparison Insight : The target compound’s methoxy groups could hinder blood-brain barrier penetration, limiting its utility in neuroimaging compared to [18F]fallypride. However, these groups may enhance binding to peripheral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
